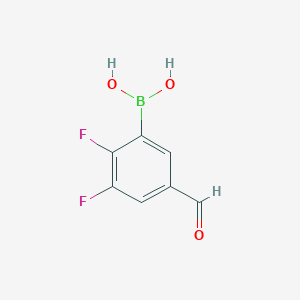

2,3-Difluoro-5-formylphenylboronic acid

Beschreibung

Contextualization of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govresearchgate.net This reaction is celebrated for its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. nih.gov

These attributes make arylboronic acids fundamental building blocks for constructing biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiorganic-chemistry.org Beyond Suzuki couplings, arylboronic acids participate in a variety of other transformations, including C-N and C-O cross-couplings, making them versatile intermediates in the synthesis of diverse and complex molecular targets. researchgate.net

Significance of Fluorine Substitution in Arylboronic Acid Chemistry

The introduction of fluorine atoms onto an arylboronic acid ring significantly modifies the compound's chemical and physical properties. researchgate.net Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. This electronic perturbation can increase the Lewis acidity of the boronic acid group, which can be crucial for its interactions with biological targets or for tuning its reactivity in catalytic cycles. nih.gov

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. mdpi.commdpi.com Fluorinated organic compounds often exhibit properties distinct from their non-fluorinated counterparts. mdpi.com The presence of fluorine can lead to higher acidity, which is beneficial for binding to biological molecules like cis-diols under physiological conditions. mdpi.com Consequently, fluorinated arylboronic acids, such as 2,3-Difluoro-5-formylphenylboronic acid, are highly sought-after intermediates for creating novel pharmaceuticals with improved pharmacokinetic profiles. nih.gov

Role of the Formyl Group in Substituted Phenylboronic Acids

The formyl (-CHO), or aldehyde, group is a versatile functional handle in organic synthesis. Its presence on a phenylboronic acid, as in this compound, adds another layer of synthetic utility. mdpi.com The aldehyde can undergo a vast array of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form amines.

Condensation reactions , such as aldol (B89426) or Claisen-Schmidt condensations, to form larger carbon skeletons. mdpi.com

Wittig reactions to generate alkenes.

Formation of imines and other N-heterocycles . researchgate.net

This reactivity allows the formyl group to serve as a linchpin for subsequent molecular elaboration. ontosight.ai For instance, after using the boronic acid moiety in a Suzuki coupling to construct a core biaryl structure, the formyl group can be transformed to introduce additional complexity and functionality, a strategy often employed in multi-step total synthesis and drug discovery. researcher.life

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its trifunctional nature as a strategic building block. Its application is particularly noted in the synthesis of biologically active molecules, such as enzyme inhibitors. For example, this compound has been utilized as a key starting material in the synthesis of inhibitors for various kinases, which are important targets in cancer therapy.

The typical research trajectory involves an initial Suzuki-Miyaura cross-coupling reaction utilizing the boronic acid group to form a complex biaryl scaffold. Following this key C-C bond formation, the formyl group is then strategically manipulated. It can be converted into other functional groups to interact with specific residues in an enzyme's active site or to attach linkers for further conjugation. The difluoro substitution pattern is crucial, often designed to enhance binding affinity and improve the metabolic stability of the final inhibitor compound. The use of this specific building block allows for the efficient and modular synthesis of complex, highly functionalized molecules that are candidates for drug development.

Eigenschaften

IUPAC Name |

(2,3-difluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWQGLUQYKXBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,3 Difluoro 5 Formylphenylboronic Acid

General Approaches to Arylboronic Acid Synthesis

The preparation of arylboronic acids typically relies on two powerful and widely adopted strategies: the borylation of organometallic intermediates derived from halogenated precursors and the direct functionalization of C-H bonds via directed ortho-metalation.

One of the most traditional and reliable methods for synthesizing arylboronic acids involves the use of halogenated aromatic compounds as starting materials. jku.at This approach hinges on the generation of a nucleophilic aryl species, typically an organolithium or Grignard reagent, through a metal-halogen exchange. This reactive intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), followed by acidic hydrolysis to yield the desired arylboronic acid.

The process generally begins with an aryl halide (bromide or iodide being most common) dissolved in an aprotic ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The solution is cooled to a low temperature, often -78 °C, to control reactivity. An organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), is added to initiate the lithium-halogen exchange, forming the aryllithium species. jku.at This intermediate is not isolated but is immediately treated with a boron electrophile, most commonly trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed with an aqueous acid to afford the final arylboronic acid. chemicalbook.com

Table 1: Typical Conditions for Boronation of Aryl Halides

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Metal-Halogen Exchange | Aryl-Br or Aryl-I, n-BuLi or t-BuLi, THF, -78 °C | Generation of nucleophilic aryllithium intermediate |

| Borylation | Trimethyl borate B(OMe)₃ or Triisopropyl borate B(OiPr)₃ | Introduction of the boron moiety |

| Hydrolysis | Aqueous HCl or H₂SO₄ | Conversion of boronate ester to boronic acid |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. gu.se This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. jku.atharvard.edu This approach avoids the need for pre-installed halogens at the desired site of borylation.

A wide array of functional groups can serve as DMGs, including amides, carbamates, ethers, and sulfoxides. The choice of base is crucial and is often a strong, sterically hindered lithium amide like lithium diisopropylamide (LDA) or an alkyllithium in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). harvard.edu Once the ortho-lithiated species is formed, it is quenched with a boron electrophile in a manner identical to the halogen-metal exchange pathway. nih.gov This one-pot DoM-boronation sequence is highly efficient for creating complex arylboronic acids. nih.gov

Specific Synthetic Pathways to Difluorinated Arylboronic Acids

The synthesis of difluorinated arylboronic acids introduces specific challenges related to the electronic effects of the fluorine atoms and the regiochemical control required to install substituents on the poly-fluorinated ring.

The construction of the target molecule, 2,3-Difluoro-5-formylphenylboronic acid, necessitates a suitable 2,3-difluorinated aromatic precursor. A common starting material for such structures would be 1,2-difluorobenzene. To install substituents at the desired positions (C1, C3, and C5 relative to one of the fluorines), multi-step synthetic sequences are required. A plausible precursor for the target compound is 1-bromo-2,3-difluorobenzene. This intermediate can be synthesized from commercially available difluoroanilines through diazotization followed by a Sandmeyer-type reaction. Further functionalization, such as halogenation, can then be performed to introduce substitution at the 5-position, leading to a scaffold like 1,5-dihalo-2,3-difluorobenzene, which is primed for sequential functionalization.

With a suitable halogenated 2,3-difluorinated scaffold in hand, such as 1-bromo-2,3-difluoro-5-X-benzene (where X is a halogen or a protected formyl group), the boronic acid moiety can be introduced using the general methods described previously. Lithium-halogen exchange is particularly effective. For instance, reacting a brominated difluoroaromatic with n-BuLi at low temperature would generate the corresponding aryllithium species. Subsequent reaction with a trialkyl borate and acidic workup would furnish the difluorinated arylboronic acid. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-H and C-halogen bonds, requiring careful optimization of reaction conditions. Research on other fluoro-substituted phenylboronic acids has demonstrated the viability of these approaches. researchgate.net

Strategies for Incorporating the Formyl Group

The introduction of the formyl (-CHO) group is a critical step that can be strategically timed to occur either before or after the borylation step.

A common and effective method for introducing a formyl group is through the lithiation of an aryl ring followed by quenching with an appropriate formylating agent. commonorganicchemistry.com N,N-Dimethylformamide (DMF) is the most widely used electrophile for this purpose. harvard.edu The reaction of an aryllithium species with DMF initially forms a tetrahedral intermediate, which upon acidic workup hydrolyzes to the corresponding aldehyde.

In the context of synthesizing this compound, one could envision a route starting from a precursor like 1,5-dibromo-2,3-difluorobenzene. A selective lithium-halogen exchange at one of the bromine positions, followed by quenching with DMF, would install the formyl group. The remaining bromine atom would then serve as the handle for the subsequent borylation step, again via lithium-halogen exchange and reaction with a borate ester. This sequence allows for the controlled, stepwise introduction of both the formyl and boronic acid functionalities.

Alternative formylation methods include the Vilsmeier-Haack reaction (using DMF and phosphorus oxychloride) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid), though these methods may present regioselectivity challenges on a polysubstituted ring. commonorganicchemistry.comwikipedia.orgresearchgate.net

Table 2: Common Formylating Agents for Aromatic Compounds

| Reaction Name | Formylating Agent(s) | Typical Substrate |

|---|---|---|

| Lithiation/Quench | N,N-Dimethylformamide (DMF) | Aryllithium or Grignard Reagent |

| Vilsmeier-Haack | DMF / Phosphorus Oxychloride (POCl₃) | Electron-rich aromatics |

| Gattermann-Koch | Carbon Monoxide (CO) / HCl / AlCl₃/CuCl | Benzene (B151609), alkylbenzenes |

| Rieche Formylation | Dichloromethyl methyl ether / TiCl₄ | Activated aromatic rings |

| Duff Reaction | Hexamethylenetetramine | Phenols |

By combining these established methodologies—synthesis of a difluorinated scaffold, regioselective metal-halogen exchange, and strategic introduction of the formyl and boronic acid groups—a robust synthetic pathway to this compound can be designed and executed.

Formylation of Precursors Bearing Boronic Acid or Protecting Groups

One of the most common strategies for synthesizing multi-substituted aromatic compounds is to start with a less complex, commercially available precursor. In the case of this compound, a logical precursor would be a difluorinated aromatic ring that is subsequently functionalized.

A prevalent method involves the ortho-lithiation of a protected difluorobenzaldehyde, followed by borylation. researchgate.net For instance, 3,4-difluorobenzaldehyde (B20872) can be used as a starting material. The formyl group is first protected to prevent its reaction with the organolithium reagents used in the subsequent steps. This protection is crucial for the chemoselectivity of the reaction.

The general sequence for this synthetic approach is as follows:

Protection of the formyl group: The aldehyde is converted into an acetal (B89532), which is stable under the basic conditions of the lithiation step.

Directed ortho-lithiation: A strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is used to deprotonate the aromatic ring at the position ortho to one of the fluorine atoms. The directing effect of the fluorine atoms and the protected formyl group guides the lithiation to the desired position.

Borylation: The resulting aryllithium species is quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.

Deprotection and hydrolysis: The protecting group on the formyl group is removed, and the boronate ester is hydrolyzed to yield the final this compound.

This method is advantageous as it allows for precise control over the regiochemistry of the borylation. The choice of protecting group for the formyl functionality is critical and will be discussed in more detail in section 2.3.3.

Direct Formylation of Arylboronic Acids

Direct formylation of an existing arylboronic acid, such as 2,3-difluorophenylboronic acid, is another potential synthetic route. Several methods for the formylation of aromatic rings are known in organic chemistry, including the Vilsmeier-Haack, Gattermann, and Duff reactions.

The Vilsmeier-Haack reaction , for example, employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. jocpr.combris.ac.uk However, the success of this reaction is highly dependent on the electronic nature of the substrate. The presence of two electron-withdrawing fluorine atoms on the phenylboronic acid ring deactivates it towards electrophilic aromatic substitution, which can make direct formylation challenging and may require harsh reaction conditions, potentially leading to decomposition or low yields.

Similarly, the Duff reaction , which uses hexamethylenetetramine as the formylating agent, is generally effective for electron-rich phenols and other activated aromatic systems. researchgate.netresearchgate.netnih.gov Its applicability to the deactivated 2,3-difluorophenylboronic acid system would likely be limited.

Due to the electron-withdrawing nature of the difluoro-substitution, direct formylation is often a less favored approach for this particular target molecule compared to the strategy of borylating an already formylated precursor.

Chemoselective Protection and Deprotection of the Formyl Functionality

Given the reactivity of the formyl group, particularly towards nucleophiles and strong bases used in borylation reactions, its protection is a key consideration in the synthesis of this compound. Chemoselective protection ensures that the aldehyde does not interfere with the introduction of the boronic acid group.

The most common method for protecting a formyl group is its conversion to an acetal . This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable to a wide range of reaction conditions, including organolithium reagents and Grignard reagents.

The deprotection of the acetal is generally straightforward and can be accomplished under acidic aqueous conditions, which also facilitates the hydrolysis of the boronate ester to the final boronic acid. This orthogonality of the protection and deprotection steps is a significant advantage of this strategy.

Common protecting groups for aldehydes and their typical deprotection conditions are summarized in the table below.

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |

| Dimethyl acetal | Methanol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles |

| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles |

| 1,3-Dioxane | 1,3-Propanediol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles |

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final stages. researchgate.netnih.govorgsyn.org For this compound, a convergent approach is less common as the molecule is relatively small. However, one could envision a hypothetical scenario where a difluorinated aromatic core is synthesized separately and then functionalized with the formyl and boronic acid groups in a stepwise manner.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. chem-station.com This approach is highly relevant for creating libraries of related compounds for drug discovery or materials science applications. For example, this compound itself can serve as a versatile intermediate in a divergent synthesis. The formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an oxime or imine. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This allows for the generation of a wide array of derivatives from a single, advanced intermediate.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often varied to maximize yield and purity include the choice of reagents, solvents, temperature, and reaction time.

For the lithiation-borylation sequence, the choice of the lithium base is crucial. While n-butyllithium is commonly used, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer improved regioselectivity in some cases. The temperature of the lithiation and borylation steps must be carefully controlled, typically at low temperatures (-78 °C) to prevent side reactions.

The table below illustrates a hypothetical optimization of the lithiation-borylation of a protected 3,4-difluorobenzaldehyde derivative.

| Entry | Base (equiv.) | Borate (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi (1.1) | Trimethyl borate (1.2) | THF | -78 | 1 | 65 |

| 2 | n-BuLi (1.1) | Triisopropyl borate (1.2) | THF | -78 | 1 | 72 |

| 3 | LDA (1.2) | Triisopropyl borate (1.2) | THF | -78 | 2 | 75 |

| 4 | LDA (1.2) | Triisopropyl borate (1.2) | Diethyl ether | -78 | 2 | 68 |

| 5 | s-BuLi (1.1) | Triisopropyl borate (1.2) | THF | -90 | 1 | 78 |

Systematic studies like this are essential for developing robust and scalable synthetic routes to this compound. The choice of solvent can also have a significant impact on the reaction outcome, with ethereal solvents like tetrahydrofuran (THF) and diethyl ether being the most common choices for organolithium reactions.

Chemical Reactivity and Transformational Pathways of 2,3 Difluoro 5 Formylphenylboronic Acid

Reactivity at the Boronic Acid Moiety

The carbon-boron bond of the boronic acid group is the primary site of reactivity, enabling a variety of transformations that are fundamental to modern organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, is the cornerstone of the synthetic utility of 2,3-Difluoro-5-formylphenylboronic acid. These reactions facilitate the formation of C(sp²)–C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl linkages. researchgate.netresearchgate.net This reaction involves the palladium- or nickel-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. mdpi.com this compound serves as the organoboron partner in these transformations, offering a route to highly functionalized biaryl aldehydes. The efficiency and scope of these couplings are heavily dependent on the catalytic system employed.

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions due to their high efficiency, functional group tolerance, and predictable reactivity. nih.gov A variety of palladium sources and ligands can be utilized to couple this compound with a range of aryl and heteroaryl halides.

One notable application involves the synthesis of biaryl derivatives as potential therapeutic agents. For instance, this compound has been successfully coupled with (4-(bromomethyl)-2,6-dihydroxyphenyl)methyl pivalate. This reaction, catalyzed by [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), proceeds in a mixture of acetonitrile (B52724) and water with sodium carbonate as the base. The resulting product, (2'-fluoro-2,4-dihydroxy-5'-formyl-[1,1'-biphenyl]-3-yl)methyl pivalate, was obtained in a 65% yield, demonstrating the viability of this method for constructing complex, functionalized biaryl systems.

Interactive Table: Below is a summary of a representative Palladium-Catalyzed Suzuki-Miyaura coupling reaction involving this compound.

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| (4-(bromomethyl)-2,6-dihydroxyphenyl)methyl pivalate | Pd(dppf)Cl₂ | Na₂CO₃ | Acetonitrile/Water | (2'-fluoro-2,4-dihydroxy-5'-formyl-[1,1'-biphenyl]-3-yl)methyl pivalate | 65 |

While palladium catalysts are predominant, nickel-based systems have emerged as a cost-effective and powerful alternative for Suzuki-Miyaura couplings. researchgate.netresearchgate.net Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium, sometimes enabling the coupling of challenging substrates like aryl chlorides. nih.gov

Currently, specific examples detailing the use of this compound in nickel-catalyzed Suzuki-Miyaura couplings are not widely documented in readily available literature. However, the general principles of nickel catalysis suggest its potential applicability. Nickel(II) complexes, often in combination with phosphine (B1218219) ligands, are typically used as pre-catalysts. researchgate.net These systems have proven effective for a broad range of arylboronic acids and aryl halides, including those with various functional groups. researchgate.netresearchgate.net The development of nickel-catalyzed protocols for the coupling of this compound could provide a more economical and sustainable route to valuable biaryl aldehyde products.

The choice of ligand is critical in any transition metal-catalyzed reaction, as it directly influences the catalyst's stability, activity, and selectivity. nih.gov In Suzuki-Miyaura couplings, ligands modulate the electronic and steric properties of the metal center, affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination.

For fluorinated boronic acids, which can be challenging substrates, the use of specialized ligands is often necessary to achieve high efficiency. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., S-Phos), have shown significant advantages in the coupling of various aryl bromides and chlorides. These ligands promote the formation of highly active, monoligated palladium(0) species, which can facilitate the coupling of even unreactive substrates under mild conditions. nih.gov The selection of an appropriate ligand is crucial for optimizing the yield and purity of the desired biaryl product when using this compound, as it can help to minimize side reactions like protodeboronation.

While the Suzuki-Miyaura coupling is the most prominent reaction for arylboronic acids, other transition metal-catalyzed reactions can also be employed to form carbon-carbon bonds. These include the Heck, Sonogashira, and Stille reactions, although their application with this compound is less common.

Heck Reaction : The Heck reaction typically couples aryl halides with alkenes. A variation, the oxidative Heck reaction, can utilize arylboronic acids as the arylating agent. This process would involve the palladium-catalyzed reaction of this compound with an alkene in the presence of an oxidant to form a substituted styrene (B11656) derivative.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While arylboronic acids are not the standard coupling partner, variations of this reaction or tandem reaction sequences could potentially involve this compound.

Stille Reaction : The Stille reaction couples an organotin compound with an organic halide. nih.gov Although not a direct reaction of the boronic acid, this compound could be converted to the corresponding organostannane and subsequently used in a Stille coupling to form biaryl structures.

The exploration of these alternative C-C bond-forming strategies could further expand the synthetic utility of this compound.

Carbon-Heteroatom Bond Forming Reactions (C-N, C-O, C-X)

Arylboronic acids are well-established precursors for the formation of carbon-heteroatom bonds, often proceeding without the need for transition metal catalysts. nih.govnih.gov These transformations typically occur via an ipso-substitution mechanism, where the carbon-boron bond is replaced by a bond to a nitrogen, oxygen, or halogen atom. The general mechanism involves the addition of a nucleophile to the Lewis acidic, sp²-hybridized boron atom, which generates a more reactive, tetravalent "ate" complex. This increased electron density on the boron facilitates the migration of the aryl group to an adjacent acceptor atom, resulting in the formation of the new C-heteroatom bond. nih.gov

For this compound, these reactions provide pathways to a variety of functionalized aniline, phenol, and aryl halide derivatives.

C-N Bond Formation (Amination): Transition-metal-free amination of arylboronic acids can be achieved using various aminating reagents. nih.gov Reagents such as organic azides and O-benzoyl hydroxylamines are effective for introducing amino groups, providing access to primary, secondary, and tertiary anilines. nih.gov

C-O Bond Formation (Hydroxylation): The conversion of the C-B bond to a C-O bond is a fundamental transformation. It is commonly accomplished using oxidants like hydrogen peroxide (H₂O₂) or Oxone (potassium peroxymonosulfate). nih.gov These methods offer a direct route to phenolic compounds from their corresponding boronic acids.

C-X Bond Formation (Halogenation): The ipso-halogenation of arylboronic acids is an efficient method for synthesizing aryl halides. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are widely used for chlorination, bromination, and iodination, respectively. nih.gov

Table 1: Selected Transition-Metal-Free C-Heteroatom Bond Forming Reactions for Arylboronic Acids

| Bond Type | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| C-N | Hydroxylamine Derivatives | O-Benzoyl hydroxylamine | Aryl Amine |

| C-O | Peroxides/Peroxysulfates | Hydrogen Peroxide (H₂O₂), Oxone | Phenol |

| C-X | N-Halosuccinimides | N-Bromosuccinimide (NBS) | Aryl Bromide |

Transition Metal-Free Transformations

The development of transition metal-free reactions is a significant goal in modern organic synthesis, driven by the need to reduce costs and eliminate toxic metal residues from products, particularly in pharmaceutical applications. nih.gov Arylboronic acids, including this compound, are highly amenable to such transformations. Their reactivity is primarily governed by the inherent Lewis acidity of the boron atom and its ability to form reactive "ate" complexes. nih.govnih.gov Key metal-free pathways include oxidative cleavage to generate radicals and ipso-functionalization reactions.

Arylboronic acids can serve as effective precursors for aryl radicals through the oxidative cleavage of the carbon-boron bond. researchgate.netnih.gov This process provides a valuable alternative to traditional methods of radical generation. Various oxidizing agents can initiate this transformation, including manganese(III) acetate. acs.org Research has demonstrated that formyl-substituted phenylboronic acids efficiently generate the corresponding formyl-aryl radicals without unwanted oxidation of the aldehyde group itself. acs.org These generated radicals can then participate in subsequent bond-forming reactions, such as the synthesis of biaryls. acs.org The generation of radicals from organoboron compounds can occur through either nucleohomolytic substitution or redox processes. rawdatalibrary.net

Table 2: Common Oxidants for Radical Generation from Arylboronic Acids

| Oxidant System | Description |

|---|---|

| Manganese(III) Acetate | A one-electron oxidant effective for generating aryl radicals from arylboronic acids. acs.org |

| Silver(I)/Persulfate | A catalytic system known to promote radical cyclizations using organoboronic acids. |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radicals under mild conditions. rawdatalibrary.net |

Ipso-functionalization refers to the direct replacement of a substituent on an aromatic ring, in this case, the boronic acid group. For arylboronic acids, this represents a major class of transition-metal-free reactions where the C-B bond is converted to a C-C, C-N, C-O, or C-X bond. nih.govnih.gov This pathway is synthetically powerful for creating a diverse range of substituted aromatic compounds. researchgate.net The reactions detailed in section 3.1.1.3 (amination, hydroxylation, and halogenation) are all prime examples of ipso-functionalization. The reaction is initiated by the attack of a nucleophile on the boron atom, forming the key tetrahedral boronate intermediate that facilitates the subsequent aryl migration. nih.gov

Reactivity with Diols and Nucleophiles: Boronate Ester Formation

Boronic acids reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govwur.nl This reaction is fundamental to their use in sensors and biomaterials. The process involves the interaction between the Lewis acidic trigonal boronic acid and the nucleophilic diol. researchgate.net The resulting boronate ester typically features a more stable tetrahedral boron center. nih.gov

The equilibrium of this esterification is highly pH-dependent. In alkaline conditions, the boronic acid exists predominantly as the sp³-hybridized, tetrahedral boronate ion [RB(OH)₃]⁻, which facilitates ester formation. researchgate.netmdpi.com The presence of electron-withdrawing substituents, such as the fluorine atoms in this compound, generally lowers the pKa of the boronic acid, which can enhance its affinity for diols at neutral or physiological pH. nih.gov Furthermore, ortho-substituted formylphenylboronic acids are known to exhibit unique reactivity, sometimes involving intramolecular interactions between the carbonyl oxygen and the boron center, which can influence their binding properties and acidity. nih.gov

Reactivity at the Formyl Group

The formyl group (-CHO) of this compound is a second key reactive center, allowing the molecule to participate in a wide array of carbonyl-specific transformations.

Condensation Reactions (e.g., Imine Formation, Aldol-Type)

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to condensation products.

Imine Formation: The reaction of the formyl group with primary amines yields imines (or Schiff bases). masterorganicchemistry.com This condensation is typically catalyzed by mild acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. masterorganicchemistry.comoperachem.com Formylphenylboronic acids are known to readily undergo this reaction. researchgate.net In cases where the formyl and boronic acid groups are ortho to each other, the resulting imine can be stabilized by an intramolecular dative bond from the imine nitrogen to the boron atom, forming a stable iminoboronate structure. researchgate.netresearchgate.net For this compound, where the groups are meta, standard imine formation is expected. Studies on analogs like 3-fluoro-2-formylphenylboronic acid confirm that initial aldimine formation is a primary reaction pathway. researchgate.net

Aldol-Type Reactions: In aldol (B89426) and aldol condensation reactions, an aldehyde or ketone acts as an electrophile for the nucleophilic addition of an enolate ion. wikipedia.orgmasterorganicchemistry.com this compound, which lacks α-hydrogens, cannot form an enolate itself. However, it can serve as an excellent electrophilic partner in a "crossed" or "mixed" aldol reaction when combined with an enolizable aldehyde or ketone. wikipedia.orglibretexts.org The reaction results in the formation of a β-hydroxy carbonyl compound (the aldol adduct), which may subsequently dehydrate upon heating to yield an α,β-unsaturated carbonyl product. masterorganicchemistry.com

Table 3: Condensation Reactions of the Formyl Group

| Reaction Type | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

| Crossed Aldol Addition | Enolate | Alkoxide | β-Hydroxy Aldehyde/Ketone |

| Crossed Aldol Condensation | Enolate | Alkoxide | α,β-Unsaturated Aldehyde/Ketone |

Reductive Amination

Reductive amination is a cornerstone of synthetic chemistry for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. researchgate.netmdpi.com For this compound, this transformation targets the formyl (aldehyde) group. The process typically involves two sequential steps performed in a single pot: the formation of an imine or iminium ion via the reaction of the aldehyde with an amine (such as ammonia, a primary amine, or a secondary amine), followed by the reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formyl group. This is followed by dehydration to yield the C=N double bond of the imine intermediate. libretexts.org A reducing agent, present in the reaction mixture, then reduces the imine to the final amine product. A variety of reducing agents can be employed, with milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated iminium ion intermediate much faster than the initial aldehyde, preventing side reactions. masterorganicchemistry.com

However, the presence of the boronic acid moiety introduces potential complexities. Studies on analogous compounds, such as 2-formylphenylboronic acid, have shown that side reactions, including deboronation (loss of the B(OH)₂ group), can occur under certain reductive amination conditions. researchgate.net The stability of the boronic acid group is sensitive to the reaction conditions and the specific amine substrate used. For instance, reactions of 2-formylphenylboronic acid with aliphatic secondary amines can sometimes lead to the formation of 3-amino-substituted benzoxaboroles, indicating an intramolecular interaction involving the boronic acid group. researchgate.net Careful selection of reagents and reaction conditions is therefore critical to achieve the desired aminomethyl product while preserving the valuable boronic acid functionality.

Interactive Table: Common Reagents for Reductive Amination Click on headers to sort.

| Amine Source | Reducing Agent | Typical Solvent | Product Type |

| Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Primary Amine |

| Primary Amine (e.g., Benzylamine) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | Secondary Amine |

| Secondary Amine (e.g., Morpholine) | Hydrogen (H₂) with Pd/C catalyst | Ethanol | Tertiary Amine |

| Ammonium Formate | Formic Acid (Leuckart-Wallach) | None (neat) | Primary Amine (Formylated) |

Nucleophilic Addition Reactions

The formyl group of this compound is an electrophilic center susceptible to attack by a wide range of nucleophiles. libretexts.org In a typical nucleophilic addition reaction, the nucleophile adds to the carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated during workup with an acid or water to yield an alcohol product. youtube.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. The pi electrons of the C=O bond move to the highly electronegative oxygen atom. youtube.com

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: An acid source (like H₃O⁺) in the reaction mixture or added during workup protonates the negatively charged oxygen atom to yield the final alcohol product. youtube.com

Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li), which deliver alkyl or aryl groups to form secondary alcohols. Other nucleophiles, such as the cyanide ion (CN⁻), can also be added to form cyanohydrins. libretexts.org The electron-withdrawing fluorine atoms on the aromatic ring increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to non-fluorinated analogues.

Interplay between Boronic Acid and Formyl Group Reactivity

Chemoselectivity in Multi-functionalized Systems

The presence of two distinct functional groups—a formyl group and a boronic acid—on the same molecule allows for highly selective chemical transformations, a concept known as chemoselectivity. By choosing appropriate reagents and conditions, one functional group can be reacted while the other remains intact.

Reactions at the Formyl Group: The aldehyde functionality can be selectively targeted by reagents that are unreactive towards boronic acids. A prime example is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.com The boronic acid group is stable under the typically neutral or slightly basic conditions of the Wittig reaction, allowing for the selective formation of a styrenyl boronic acid derivative.

Reactions at the Boronic Acid Group: Conversely, the boronic acid is the reactive partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . libretexts.org This reaction forms a new carbon-carbon bond between the aromatic ring of the boronic acid and an aryl or vinyl halide/triflate. libretexts.orgnih.gov The formyl group is generally tolerant of the conditions used for Suzuki coupling (typically involving a palladium catalyst, a base like potassium carbonate, and a suitable solvent), enabling the synthesis of complex biaryl aldehydes. kochi-tech.ac.jpnih.gov This chemoselectivity has made arylboronic acids containing carbonyl groups exceptionally valuable building blocks in medicinal chemistry and materials science. nih.gov

Interactive Table: Chemoselective Reactions Click on headers to sort.

| Reaction Name | Targeted Group | Key Reagent | Unaffected Group | Typical Product Class |

| Wittig Reaction | Formyl | Phosphorus Ylide (Ph₃P=CHR) | Boronic Acid | Styrenyl Boronic Acid |

| Suzuki-Miyaura Coupling | Boronic Acid | Aryl Halide, Pd Catalyst, Base | Formyl | Biaryl Aldehyde |

| Reductive Amination | Formyl | Amine, Reducing Agent | Boronic Acid | Aminomethyl Phenylboronic Acid |

| Esterification | Boronic Acid | Diol (e.g., Pinacol) | Formyl | Phenylboronic Ester |

Tandem and Cascade Reactions

Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates, leading to a rapid increase in molecular complexity. liberty.edu The dual functionality of this compound makes it a potential substrate for such processes, where both the formyl and boronic acid groups participate sequentially.

While specific tandem reactions starting from this exact molecule are not extensively documented, its structure allows for the design of such sequences. For example, an initial reaction at the formyl group could be designed to trigger a subsequent intramolecular reaction involving the boronic acid. A hypothetical sequence could involve:

Initial Condensation: Reaction of the formyl group with a bifunctional nucleophile (e.g., an amino alcohol) to form an imine or oxazolidine.

Intramolecular Cyclization: The newly introduced functional group could then undergo an intramolecular reaction with the boronic acid group, such as an intramolecular Chan-Lam coupling or the formation of a boron-containing heterocyclic ring system, under the influence of a suitable catalyst or reagent.

Such strategies, which combine different reaction types in a single operation, represent an efficient approach to synthesizing complex heterocyclic structures that would otherwise require lengthy, multi-step procedures.

Influence of Fluorine Substituents on Reaction Profiles

Electronic Effects on Aromatic Ring Reactivity

The two fluorine atoms at the 2- and 3-positions of the phenyl ring exert a profound influence on the reactivity of this compound. Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I effect). researchgate.net

This strong inductive withdrawal of electron density has several key consequences:

Increased Lewis Acidity: The electron deficiency is relayed to the boron atom, increasing the Lewis acidity of the boronic acid group. nih.govnih.gov This is beneficial for applications like sensing, as it facilitates the binding of diols at physiological pH. researchgate.net

Enhanced Electrophilicity of the Formyl Group: The withdrawal of electron density from the ring makes the carbonyl carbon of the formyl group more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.

Deactivation of the Aromatic Ring: The aromatic ring is significantly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). The strong -I effect of the two fluorine atoms, combined with the electron-withdrawing nature of the formyl and boronic acid groups, makes the ring electron-poor.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the highly electron-deficient nature of the ring could make it susceptible to nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at another position on the ring.

While fluorine also has a lone pair of electrons that can exert a resonance (+R) or mesomeric effect, this effect is generally weaker than its powerful inductive pull, especially when it is not in the para position relative to the reacting site. nih.gov In this compound, the cumulative inductive effect of the two fluorine atoms dominates the electronic landscape of the molecule, shaping the reactivity of all its functional components.

Interactive Table: Hammett Constants (σ) for Substituents This table illustrates the electronic effects of various groups. A positive value indicates an electron-withdrawing character.

| Substituent | σ_meta | σ_para |

| -F (Fluorine) | +0.34 | +0.06 |

| -CHO (Formyl) | +0.35 | +0.42 |

| -B(OH)₂ (Boronic Acid) | +0.01 | +0.01 |

| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 |

Steric Effects and Regioselectivity in Functionalization

The arrangement of substituents on the phenyl ring of this compound creates a sterically hindered environment that plays a crucial role in determining the regiochemical outcome of its reactions. The two vicinal fluorine atoms at the C2 and C3 positions, coupled with the formyl group at the C5 position, create a distinct steric and electronic landscape that influences both reactions at the boronic acid group and electrophilic or nucleophilic aromatic substitution.

Detailed research into the functionalization of this specific molecule is limited; however, by examining the reactivity of similarly substituted phenylboronic acids, we can infer the likely steric and regioselective outcomes. The presence of substituents ortho to the boronic acid group is well-known to impede reactions that require significant space around the boron atom, such as the formation of bulky boronate esters or certain transition metal-catalyzed cross-coupling reactions.

In the case of this compound, the fluorine atom at the C2 position can exert significant steric hindrance on the boronic acid group. This can affect the rate and feasibility of reactions like the Suzuki-Miyaura cross-coupling. The efficiency of the transmetalation step in the catalytic cycle can be diminished due to the steric bulk of the ortho-substituent, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.

Furthermore, the electronic effects of the fluorine and formyl groups dictate the regioselectivity of electrophilic aromatic substitution reactions. Both fluorine and the formyl group are deactivating, yet the halogens are ortho-, para-directing while the formyl group is meta-directing. In this specific arrangement, the position C4 is activated by the C3-fluorine (ortho) and the C5-formyl group (ortho), while being deactivated by the C2-fluorine (meta). The C6 position is activated by the C2-fluorine (para) and the C5-formyl group (ortho), while being deactivated by the C3-fluorine (meta). The interplay of these directing effects, combined with the steric hindrance from the adjacent groups, will determine the preferred site of substitution.

For instance, in a hypothetical nitration reaction, the incoming electrophile would likely be directed to the C6 position, which is para to one fluorine and ortho to the formyl group, and is sterically more accessible than the C4 position, which is situated between two substituents.

To illustrate the impact of substitution on the regioselectivity of such reactions, consider the following hypothetical data based on general principles of aromatic substitution:

| Electrophilic Reagent | Major Product (Position of Substitution) | Minor Product(s) (Position of Substitution) | Rationale for Regioselectivity |

| HNO₃/H₂SO₄ | 6-nitro-2,3-difluoro-5-formylphenylboronic acid | 4-nitro-2,3-difluoro-5-formylphenylboronic acid | The C6 position is favored due to the combined ortho-directing effect of the formyl group and para-directing effect of the C2-fluorine, along with reduced steric hindrance compared to the C4 position. |

| Br₂/FeBr₃ | 6-bromo-2,3-difluoro-5-formylphenylboronic acid | 4-bromo-2,3-difluoro-5-formylphenylboronic acid | Similar to nitration, the electronic directing effects and steric considerations favor substitution at the C6 position. |

It is important to note that the reactivity of the formyl group itself can also be influenced by the adjacent fluorine atom. Nucleophilic addition to the carbonyl carbon might be sterically hindered, potentially requiring more reactive nucleophiles or catalytic activation to proceed efficiently.

Advanced Characterization and Structural Analysis

Spectroscopic Characterization

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for 2,3-Difluoro-5-formylphenylboronic acid could not be located. The information required to populate the detailed subsections below, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, is not publicly available at this time.

To provide a scientifically accurate and validated analysis as requested, direct experimental data is essential. Chemical shifts in NMR spectroscopy and absorption frequencies in vibrational spectroscopy are highly specific to the unique electronic and steric environment of a molecule. Even minor changes in the substitution pattern on the phenyl ring, such as the position of the fluorine and formyl groups, can lead to significant variations in the observed spectra. Therefore, data from related but structurally distinct isomers or analogues cannot be used as a substitute to accurately describe the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For this compound, a complete analysis would involve ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments.

Experimental ¹H NMR data for this compound is not available in the searched resources. A theoretical spectrum would show signals for the aldehyde proton, the two aromatic protons, and the hydroxyl protons of the boronic acid group. The chemical shifts (δ) and coupling constants (J) would be influenced by the electron-withdrawing effects of the formyl and fluoro groups.

Specific ¹³C NMR data for this compound has not been reported in the available literature. This technique would be used to identify all carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon atom bonded to the boron. The fluorine atoms would cause characteristic splitting patterns (C-F coupling) for the carbons they are attached to and those nearby.

While ¹⁹F NMR is a critical tool for analyzing fluorinated organic compounds, no experimental spectrum for this compound could be found. Such a spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and the coupling between them (F-F coupling), as well as couplings to nearby protons (H-F coupling), would provide definitive information about their electronic environment.

Detailed ¹¹B NMR data for this compound is not documented in the searched scientific databases. The chemical shift in ¹¹B NMR provides insight into the hybridization and coordination state of the boron atom. For a trigonal planar boronic acid, a characteristic chemical shift would be expected. The presence of coordinating solvents or intramolecular interactions could lead to changes in this chemical shift, indicating a shift towards a tetracoordinate state.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectrum or a detailed table of vibrational mode assignments for this compound is available in the reviewed literature. For related formylphenylboronic acids, characteristic peaks would be expected for O-H stretching of the boronic acid group, C=O stretching of the aldehyde, C-F stretching, B-O stretching, and aromatic C-H and C=C vibrations. However, without experimental data for the title compound, a specific analysis is not possible.

Raman Spectroscopy

Similarly, no experimental Raman spectrum or a corresponding data table for this compound could be located. Analysis of isomers suggests that key Raman shifts would likely correspond to aromatic ring vibrations and stretches of the formyl and boronic acid functional groups, but precise wavenumbers and intensities remain undetermined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis absorption data, such as maximum absorption wavelengths (λmax), for this compound. The electronic spectrum would be expected to show absorptions corresponding to π → π* transitions within the aromatic ring and the conjugated formyl group, as well as possible n → π* transitions associated with the carbonyl oxygen. The exact positions of these absorptions are influenced by the specific substitution pattern, which remains uncharacterized for this molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Experimental mass spectrometry data detailing the fragmentation pattern of this compound is not available. The molecular weight of the compound is 185.92 g/mol . A typical electron ionization mass spectrum would be expected to show a molecular ion peak [M]+. Plausible fragmentation pathways for phenylboronic acids could include the loss of water (H₂O), the hydroxyl group (•OH), or the entire boronic acid function [B(OH)₂]. The formyl group could lead to fragments from the loss of a hydrogen radical (•H) or the formyl radical (•CHO). Without experimental results, a data table of observed fragments (m/z) cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

No published crystal structure for this compound exists in open crystallographic databases. Therefore, a definitive analysis of its solid-state conformation, torsion angles, and intermolecular interactions is not possible.

Molecular Conformation and Torsion Angles

Without X-ray crystallographic data, key structural parameters such as the torsion angle between the phenyl ring and the boronic acid group, or the planarity of the formyl group relative to the ring, cannot be determined. Studies on isomers, such as 2,3-difluoro-4-formylphenylboronic acid, show a significant twist in the boronic acid group relative to the plane of the benzene (B151609) ring, but this cannot be assumed for the title compound.

Intermolecular Interactions: Hydrogen Bonding and Halogen-Boron Interactions

The specific intermolecular interactions governing the crystal packing of this compound remain uncharacterized. It is highly probable that its structure would be stabilized by intermolecular O-H···O hydrogen bonds between the boronic acid groups, a common feature in the crystal structures of phenylboronic acids. Other potential interactions could include C-H···O and C-H···F hydrogen bonds, or weaker halogen-boron interactions, as observed in some fluorinated analogues. However, the precise nature and geometry of these interactions are unknown.

Crystal Packing and Supramolecular Assembly

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure, crystal packing, and supramolecular assembly specifically for this compound is not publicly available.

While crystallographic studies have been conducted on closely related isomers, such as 2,3-Difluoro-4-formylphenylboronic acid, the strict focus of this article on this compound prevents the inclusion of data from these analogues. The precise arrangement of molecules in the solid state is highly dependent on the specific substitution pattern of the functional groups on the phenyl ring, which influences the nature and geometry of intermolecular interactions like hydrogen bonding and π-π stacking. Without experimental single-crystal X-ray diffraction data for the title compound, a scientifically accurate and detailed description of its crystal packing and supramolecular features cannot be provided.

Further research, including the successful crystallization and subsequent X-ray crystallographic analysis of this compound, is required to elucidate these structural details. Such studies would provide valuable insights into the solid-state architecture and the non-covalent interactions that govern its molecular assembly.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for elucidating the intrinsic properties of 2,3-Difluoro-5-formylphenylboronic acid. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule, from which a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) has become a primary method for computational studies of organic and organoboron compounds due to its favorable balance of accuracy and computational cost. aps.orgmdpi.com DFT calculations are used to model the geometric, spectroscopic, and electronic characteristics of this compound. These studies typically employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(d,p), to provide reliable predictions. researchgate.net

Conformational analysis is crucial for molecules with rotatable bonds, such as the C-B bond and the B-O bonds in the boronic acid group. epstem.netsemanticscholar.org DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer and other low-energy isomers. d-nb.info Studies on similar substituted phenylboronic acids have shown that the boronic acid group, -B(OH)₂, often twists out of the plane of the benzene (B151609) ring to minimize steric hindrance, while the formyl group tends to be coplanar with the ring to maximize conjugation. nih.gov The relative orientation of the two hydroxyl groups of the boronic acid moiety also gives rise to different conformers. mdpi.com

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-B | 1.55 Å | |

| B-O | 1.37 Å | |

| O-H | 0.97 Å | |

| C-F | 1.35 Å | |

| Bond Angle | O=C-H | 124.5° |

| C-C-B | 121.0° | |

| O-B-O | 118.5° | |

| Dihedral Angle | C-C-B-O | 25.0° |

DFT calculations are a reliable method for predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes can be obtained. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. researchgate.net

This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key predicted vibrations would include the C=O stretching of the formyl group, O-H stretching and bending modes of the boronic acid, B-O stretching, and C-F stretching modes.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Boronic Acid | 3650 |

| C-H Stretch | Aldehyde | 2850 |

| C=O Stretch | Aldehyde | 1710 |

| C=C Stretch | Aromatic Ring | 1600 |

| O-H Bend | Boronic Acid | 1410 |

| B-O Stretch | Boronic Acid | 1350 |

| C-F Stretch | Fluoro Substituent | 1250 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pearson.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -7.50 |

| LUMO Energy (ELUMO) | -2.15 |

| Energy Gap (ΔE) | 5.35 |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. faccts.de This method provides a chemically intuitive picture of bonding and electron distribution within the molecule. NBO analysis yields natural atomic charges, which offer a more robust description of charge distribution than other methods like Mulliken population analysis. wisc.edu

Furthermore, NBO analysis quantifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant electronic delocalization. This can reveal important intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability.

Table 4: Predicted Natural Atomic Charges on Key Atoms

| Atom | Natural Charge (e) |

| O (Carbonyl) | -0.65 |

| C (Carbonyl) | +0.45 |

| B (Boronic Acid) | +1.20 |

| O (Boronic Acid) | -0.90 |

| F (Position 2) | -0.30 |

| F (Position 3) | -0.32 |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive behavior towards electrophiles and nucleophiles. researchgate.net

The MEP map is color-coded to indicate different potential values. Typically, regions of negative potential (shown in red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its lone pairs. The most positive potential would be located around the acidic hydrogen atoms of the boronic acid group, making them susceptible to interaction with nucleophiles or bases.

Table 5: Predicted Molecular Electrostatic Potential Values at Specific Sites

| Molecular Region | Predicted MEP Value (kcal/mol) | Implication |

| Carbonyl Oxygen (C=O) | -45.0 | Site for electrophilic attack |

| Boronic Acid Hydrogens (-OH) | +55.0 | Site for nucleophilic attack/H-bonding |

| Aromatic Ring (π-system) | -10.0 to +5.0 | Varied reactivity |

Ab Initio and Semi-Empirical Methods

Computational investigations of boronic acids frequently employ a range of quantum mechanical methods to predict molecular properties. These methods can be broadly categorized into ab initio and semi-empirical approaches.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without experimental parameters, relying only on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) fall under this category. libretexts.org For molecules like this compound, DFT, particularly with functionals like B3LYP, is commonly used to determine optimized geometries, vibrational frequencies, and reaction energies due to its favorable balance of accuracy and computational cost. beilstein-journals.orgnih.gov Such calculations are crucial for understanding conformational preferences, such as the orientation of the boronic acid and formyl groups relative to the phenyl ring.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating approximations and parameters derived from experimental data. libretexts.orgresearchgate.net Methods such as AM1, PM3, and MNDO are significantly faster, allowing for the study of larger molecular systems. researchgate.netmpg.de While less accurate than ab initio techniques, they can provide valuable qualitative insights into electronic structure and geometry. mpg.describd.com The primary trade-off is a potential loss of accuracy, especially for molecules that differ significantly from the compounds used in the method's parameterization. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in condensed phases, such as in solution. nih.govrsc.org

The solvent environment can significantly influence the properties of a solute like this compound. MD simulations are particularly well-suited to explore these effects by explicitly modeling the interactions between the solute and individual solvent molecules. nih.gov Key solvent-influenced properties include:

Conformational Stability: The preferred three-dimensional structure of the molecule can change based on the polarity and hydrogen-bonding capability of the solvent. Solvents can disrupt or stabilize intramolecular hydrogen bonds, altering the rotational barriers of the boronic acid and formyl groups.

Aggregation State: Phenylboronic acids are known to form dimers or oligomers through intermolecular hydrogen bonding, particularly in non-polar solvents. Polar, protic solvents like water can solvate the boronic acid group, favoring the monomeric form. MD simulations can predict the relative stability of these different states. semanticscholar.org

Binding Affinity: For applications where the boronic acid acts as a receptor, the solvent plays a critical role in modulating binding strength by competing for hydrogen bonding sites on both the host and the guest molecule. semanticscholar.org

In the solid state or in solution, the protons of the boronic acid's hydroxyl groups are not static. They are involved in dynamic processes, including intramolecular and intermolecular proton exchange. Ab initio molecular dynamics (AIMD), which combines MD with on-the-fly quantum mechanical force calculations, is a powerful tool to study these phenomena. rsc.org For this compound, AIMD could be used to investigate:

Proton Transfer in Dimers: In the common hydrogen-bonded dimer structure, protons can transfer from one oxygen atom to another. AIMD can map the energy landscape of this process and determine the rate of exchange.

Grotthuss-type Mechanisms: In the presence of a network of hydrogen-bonded molecules (including solvent), protons can be transported over longer distances through a cooperative mechanism. rsc.org The acidity of the boronic acid, enhanced by the fluoro and formyl substituents, would influence the facility of these proton transport processes.

Theoretical Examination of Fluorine Substitution Effects

The introduction of fluorine atoms onto the phenyl ring profoundly alters the molecule's properties. Theoretical methods are ideal for systematically dissecting these effects.

The acidity of a phenylboronic acid is a direct reflection of the electronic environment of the boron atom. The two fluorine atoms and the formyl group in this compound are all electron-withdrawing groups.

Impact on Electronic Density: Through a strong negative inductive effect, the highly electronegative fluorine atoms pull electron density away from the aromatic ring. The formyl group withdraws electron density through both inductive and resonance effects. This collective withdrawal of electron density significantly reduces the electron density at the boron atom, increasing its Lewis acidity.

Impact on pKa: A boronic acid's Brønsted acidity in water is determined by the equilibrium of the neutral, trigonal B(OH)₂ with the anionic, tetrahedral B(OH)₃⁻. The electron-withdrawing substituents stabilize the negative charge on the tetrahedral boronate anion. This stabilization shifts the equilibrium towards the anionic form, resulting in a lower pKa value, which signifies a stronger acid. mdpi.com Computational studies have consistently shown that fluorine substitution, particularly at the ortho and meta positions, leads to a significant decrease in the pKa of phenylboronic acid. mdpi.commdpi.comresearchgate.net The addition of a formyl group further enhances this effect.

Fluorine substitution directly modulates the non-covalent interactions that dictate the molecule's structure and its interactions with its environment. sci-hub.runih.gov

Intramolecular Interactions: The fluorine atom at the C2 (ortho) position is suitably positioned to act as a weak hydrogen bond acceptor for one of the hydroxyl protons of the boronic acid group. beilstein-journals.orgresearchgate.net This O-H···F interaction can stabilize a specific planar conformation of the molecule. mdpi.comresearchgate.net While organic fluorine is generally a poor hydrogen bond acceptor, computational studies on 2-fluorophenylboronic acid suggest this interaction is stabilizing. beilstein-journals.orgresearchgate.net

Intermolecular Interactions: The primary intermolecular interaction for phenylboronic acids is the O-H···O hydrogen bond, which leads to the formation of dimers in the solid state and in non-polar solvents. By increasing the acidity of the hydroxyl protons, the electron-withdrawing substituents strengthen their capacity as hydrogen bond donors. This can lead to stronger and more robust dimer formation. Additionally, C-F···F-C and other weak interactions can play a role in the crystal packing of fluorinated aromatic compounds. acs.org

Compound Index

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving organoboron compounds. For reactions utilizing this compound, theoretical investigations, particularly using Density Functional Theory (DFT), provide invaluable insights into reaction pathways, transition states, and the influence of substituents on reactivity. While specific computational mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of computational research on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of boronic acid chemistry, allows for a detailed and predictive understanding of its reactivity.

The typical catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, which is a primary application for arylboronic acids, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net Computational studies have been instrumental in mapping out the energy profiles of these steps, identifying rate-determining steps, and understanding the role of catalysts, bases, and solvents.

Key Steps in the Suzuki-Miyaura Reaction Amenable to Computational Study:

Oxidative Addition: The initial step involves the addition of an aryl halide to a low-valent palladium catalyst, typically Pd(0).

Transmetalation: This is often the rate-determining step where the aryl group from the boronic acid is transferred to the palladium center. nih.gov Computational models can explore the structure of the pre-transmetalation intermediates and the transition state energies. acs.org

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated.

DFT calculations are frequently employed to determine the geometries of intermediates and transition states, as well as their corresponding energies. researchgate.netrsc.org This allows for the construction of a detailed potential energy surface for the entire catalytic cycle.

The electronic nature of the substituents on the phenylboronic acid plays a critical role in its reactivity, a factor that can be quantitatively assessed through computational methods. The presence of two electron-withdrawing fluorine atoms and a formyl group in this compound is expected to influence the electronic properties of the boronic acid and, consequently, the energetics of the reaction steps. For instance, the electron-withdrawing groups can affect the nucleophilicity of the ipso-carbon atom attached to the boron, which is a key factor in the transmetalation step. nih.gov

Computational studies on related fluorinated and substituted phenylboronic acids can provide a framework for understanding the reactivity of this compound. These studies often reveal that electronic effects can significantly alter the activation barriers of the key reaction steps.

Below are representative data tables that illustrate the type of information gleaned from computational mechanistic studies of Suzuki-Miyaura reactions. While not specific to this compound, they provide a general overview of the energetic landscape of such transformations as determined by DFT calculations.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of Aryl Halide to Pd(0) | 10 - 15 |

| Transmetalation | Transfer of Aryl Group from Boron to Palladium | 15 - 25 |

| Reductive Elimination | Formation of C-C Bond and Catalyst Regeneration | 5 - 10 |

| Arylboronic Acid | Substituent Type | Calculated Relative Activation Energy (kcal/mol) |

|---|---|---|

| Phenylboronic acid | Unsubstituted | 0.0 (Reference) |

| 4-Methoxyphenylboronic acid | Electron-Donating | -1.5 |

| 4-Nitrophenylboronic acid | Electron-Withdrawing | +2.0 |

Note: The data in the tables are generalized from typical computational studies on the Suzuki-Miyaura reaction and are for illustrative purposes. Actual values can vary depending on the specific reactants, catalyst, and computational methods used.

The strong fluorophilicity of boron is another aspect that can be investigated computationally, potentially revealing its role in facilitating a base-free transmetalation process. rsc.org Furthermore, computational models can explore the conformational landscape of the boronic acid and its derivatives, which can be crucial for understanding their reactivity and pKa. mdpi.com

Advanced Applications in Organic Synthesis and Materials Science

Strategic Building Block for Complex Molecule Synthesis

The unique arrangement of functional groups on 2,3-Difluoro-5-formylphenylboronic acid makes it a valuable precursor for synthesizing sophisticated molecular architectures that are otherwise difficult to access.

Construction of Polyfluorinated Aromatic Derivatives

The presence of two fluorine atoms on the phenyl ring makes this compound an ideal starting point for the synthesis of polyfluorinated aromatic and biaryl compounds. Fluorinated organic compounds often exhibit unique physicochemical properties compared to their non-fluorinated counterparts, including altered acidity, lipophilicity, and metabolic stability. mdpi.com The boronic acid moiety serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct connection of the difluorinated phenyl ring to a wide array of aromatic and heteroaromatic partners.

The electron-withdrawing nature of the fluorine atoms and the formyl group influences the electronic properties of the aromatic ring, which can affect the efficiency and outcome of the cross-coupling reaction. This allows for the controlled synthesis of complex molecules where fluorine atoms are precisely positioned to fine-tune the final product's biological activity or material properties.

Synthesis of Highly Functionalized Heterocyclic Systems

The formyl group of this compound is a versatile functional group that can participate in a variety of cyclization reactions to form highly substituted heterocyclic systems. Heterocyclic compounds are central to pharmaceuticals, agrochemicals, and functional materials. nih.gov